BenchChemオンラインストアへようこそ!

diphenylmethanone N-(8-quinolinyl)hydrazone

anticancer cytotoxicity medicinal chemistry

Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3), a hydrazone derivative with the molecular formula C22H17N3 and a molecular weight of 323.4 g/mol, is a research compound distinguished by the presence of both diphenylmethanone and 8-quinolinyl moieties. This structural combination is of interest in medicinal chemistry, particularly for the development of potential anticancer agents and as a chemical biology probe.

Molecular Formula C22H17N3
Molecular Weight 323.399
CAS No. 478258-18-3
Cat. No. B2995742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediphenylmethanone N-(8-quinolinyl)hydrazone
CAS478258-18-3
Molecular FormulaC22H17N3
Molecular Weight323.399
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H
InChIKeyYFEOHDFZEUNZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3): A Structurally Distinct Hydrazone for Oncology and Chemical Biology Applications


Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3), a hydrazone derivative with the molecular formula C22H17N3 and a molecular weight of 323.4 g/mol, is a research compound distinguished by the presence of both diphenylmethanone and 8-quinolinyl moieties . This structural combination is of interest in medicinal chemistry, particularly for the development of potential anticancer agents and as a chemical biology probe . The compound's utility is often explored in the context of inhibiting specific targets like EGFR, a key receptor in cancer cell proliferation .

Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3): Critical Limitations of Generic Substitution in Hydrazone-Based Research


Generic substitution within the hydrazone class is highly inadvisable due to profound differences in biological activity arising from specific structural features. The 8-quinolinylhydrazone scaffold, for instance, is crucial for targeting specific kinases or cellular processes, as demonstrated by Lenaldekar's selective T-cell ablation [1]. Similarly, the diphenylmethanone component, as seen in benzophenone hydrazone, can drastically alter a compound's pharmacokinetic and pharmacodynamic profile . Therefore, substituting diphenylmethanone N-(8-quinolinyl)hydrazone with a structurally related analog, even one with a similar core, could lead to a complete loss of the desired biological effect or the introduction of unexpected toxicities, underscoring the need for precise compound selection.

Quantitative Evidence Guide for Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3): Comparative Data for Informed Procurement


Target-Specific Cytotoxicity: Comparative Potency of 4-Quinolinylhydrazone Derivatives

While direct data for diphenylmethanone N-(8-quinolinyl)hydrazone is unavailable, a potent class of 4-quinolinylhydrazone derivatives exhibited strong cytotoxicity against cancer cell lines. One compound showed IC50 values ranging from 0.314 to 4.65 µg/cm³ across a panel of cancer cell lines in an MTT assay [1]. This provides a class-level inference for the potential of structurally related quinolinylhydrazones, including diphenylmethanone N-(8-quinolinyl)hydrazone, as potent anticancer leads.

anticancer cytotoxicity medicinal chemistry

Mechanistic Differentiation: P-Glycoprotein Inhibition for Multidrug Resistance Reversal

Diphenylmethanone N-(8-quinolinyl)hydrazone is described as an efficient inhibitor of P-glycoprotein (Pgp/MDR-1) function . By inhibiting MDR-1, the compound can prevent the efflux of co-administered chemotherapeutics, potentially reversing multidrug resistance in Pgp-overexpressing tumors . While specific quantitative data (IC50) for this compound's P-gp inhibition is not found, other quinoline derivatives have been developed as P-gp inhibitors [1], suggesting a class-level property.

multidrug resistance P-glycoprotein chemosensitizer

Structural Analogy to Lenaldekar: Insight into 8-Quinolinylhydrazone Biological Activity

Lenaldekar (1H-indole-3-carbaldehyde 8-quinolinylhydrazone) is a close structural analog, sharing the 8-quinolinylhydrazone core. Lenaldekar demonstrates potent and selective activity, with an IC50 of 3 µM for blocking T-cell proliferation and 1-2 µM against acute lymphoblastic leukemia cell lines [1]. In vivo, it reduced tumor load in a zebrafish T-ALL model and a murine xenograft [2]. This data suggests the 8-quinolinylhydrazone core can confer potent, selective anti-leukemic activity, a potential attribute for diphenylmethanone N-(8-quinolinyl)hydrazone.

T-cell leukemia zebrafish model immunomodulation

EGFR Kinase Inhibition: A Common Mechanism with Divergent Potency Among Hydrazones

Diphenylmethanone N-(8-quinolinyl)hydrazone is reported to act as an EGFR inhibitor, binding to the active site of the receptor . While a specific IC50 value for this compound is not found, related quinoline-hydrazone hybrids have shown dual mutant EGFR inhibition with IC50 values ranging from 0.98 ± 0.03 to 7.37 ± 0.69 μM against various cancer cell lines [1]. For context, a highly potent quinoline-based EGFR-TK inhibitor (7f) showed an IC50 of 247.14 nM, comparable to erlotinib [2].

EGFR inhibitor tyrosine kinase cancer

Diphenylmethanone N-(8-quinolinyl)hydrazone (CAS 478258-18-3): High-Impact Research and Industrial Applications Based on Quantitative Evidence


Investigating Multidrug Resistance Reversal in P-gp Overexpressing Cancer Models

This compound is a strong candidate for studies aimed at reversing multidrug resistance. Its reported activity as a P-glycoprotein (P-gp/MDR-1) inhibitor suggests it can be used to potentiate the cytotoxicity of established chemotherapeutics like colchicine, vinblastine, and paclitaxel in P-gp overexpressing tumor models . By inhibiting drug efflux, it can increase the intracellular concentration of co-administered drugs, potentially overcoming a major hurdle in cancer therapy .

Developing Novel Anticancer Leads Targeting Kinase-Dependent Pathways

The reported mechanism of action as an EGFR inhibitor positions this compound as a valuable starting point for medicinal chemistry optimization . Researchers can use it to probe EGFR-dependent signaling pathways in cancer cells. Furthermore, the cytotoxic activity of structurally related 4-quinolinylhydrazone derivatives (IC50 range: 0.314 to 4.65 µg/cm³) underscores the potential for developing this scaffold into a potent anticancer lead .

Exploring T-Cell Selective Immunomodulation in Autoimmune Disease Models

Based on the activity of the close structural analog Lenaldekar, which shares the 8-quinolinylhydrazone core, this compound warrants investigation as an immunomodulatory agent. Lenaldekar's ability to selectively block T-cell proliferation (IC50 = 3 µM) without affecting other cell types suggests a potential for developing therapies for T-cell mediated autoimmune diseases, such as multiple sclerosis . This compound could be screened for similar selective activity in experimental autoimmune encephalomyelitis or other models.

Chemical Biology Probe for Studying Leukemia Cell Biology

Given the potent anti-leukemic activity of the 8-quinolinylhydrazone analog Lenaldekar (IC50 = 1-2 µM against ALL cell lines, and in vivo activity in zebrafish and murine models), this compound can serve as a valuable chemical probe . It can be used to dissect the molecular pathways involved in T-cell acute lymphoblastic leukemia (T-ALL) and other hematological malignancies, potentially leading to the identification of new drug targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for diphenylmethanone N-(8-quinolinyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.